Ethyl 5-methoxynicotinate

Description

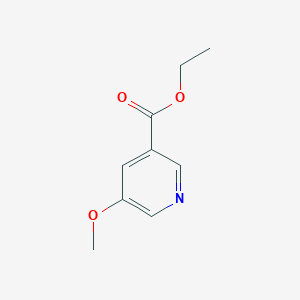

Ethyl 5-methoxynicotinate is an aromatic ester derivative of nicotinic acid, featuring a methoxy group at the 5-position of the pyridine ring and an ethyl ester at the 3-carboxyl position. Key physical properties, such as melting point and spectral data (e.g., NMR, IR), align with its ester and methoxy functionalities, as observed in structurally related compounds .

Properties

IUPAC Name |

ethyl 5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-8(12-2)6-10-5-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFHVMVXWINXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631112 | |

| Record name | Ethyl 5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-01-1 | |

| Record name | Ethyl 5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 5-methoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 5-methoxynicotinate undergoes hydrolysis under acidic or basic conditions to yield 5-methoxynicotinic acid.

The methoxy group enhances hydrolytic stability compared to halogenated analogs due to its electron-donating nature.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Nucleophilic Acyl Substitution

The ester participates in transesterification and aminolysis reactions.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to specific positions on the pyridine ring.

Decarboxylation

After hydrolysis to 5-methoxynicotinic acid, decarboxylation occurs under thermal or acidic conditions.

Oxidation Reactions

Limited oxidation pathways are observed due to the electron-donating methoxy group.

| Conditions | Reagents | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Strong oxidation | KMnO₄, H₂O, Δ | 5-Methoxynicotinic acid | Ester group oxidizes to carboxylic acid; methoxy group remains intact. |

Key Mechanistic Insights

Scientific Research Applications

Biological Activities

Preliminary studies indicate that Ethyl 5-methoxynicotinate exhibits several biological activities:

- Vasodilatory Effects : Similar to its analogs like methyl nicotinate, this compound may enhance peripheral blood flow, making it a candidate for applications in improving blood collection techniques .

- Pharmacological Potential : The compound interacts with various molecular targets, potentially modulating enzyme activity and influencing receptor binding. This interaction is attributed to the methoxy group enhancing hydrogen bonding capabilities, which may affect various biochemical pathways critical for therapeutic effects.

Therapeutic Applications

This compound's pharmacological properties suggest several therapeutic applications:

Comparative Analysis with Related Compounds

The following table highlights key features of this compound compared to structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| Mthis compound | Contains a methyl ester; may affect lipophilicity |

| Ethyl 6-methoxynicotinate | Methoxy group at a different position; alters reactivity |

| Ethyl 4-methoxynicotinate | Different substitution pattern; may exhibit varied activities |

| Ethyl 5-chloro-nicotinate | Chlorine atom instead of methoxy; influences chemical behavior |

| Methyl 6-chloro-4-methoxynicotinate | Chlorine at another position; affects reactivity |

This comparative analysis underscores the distinct properties of this compound that may contribute to its unique biological activities and applications in medicinal chemistry.

Case Study on Blood Flow Enhancement

A study investigated the local application of methyl nicotinate solutions (analogous to this compound) to enhance peripheral blood collection. Results indicated significant increases in blood flow without altering the proportions of blood cell types significantly . This suggests that similar applications could be explored for this compound.

Case Study on Antimicrobial Efficacy

While direct studies on this compound's antimicrobial properties are scarce, related compounds have shown effectiveness against multi-drug resistant strains. Future research could explore this potential further, particularly focusing on its efficacy in combination with traditional antibiotics.

Mechanism of Action

The mechanism by which ethyl 5-methoxynicotinate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of this compound and Analogs

*Inferred from analog data; †Assumed based on methyl analog .

Research Findings and Data

Spectral Characterization

- Mthis compound : NMR (δ 8.49 ppm, pyridine-H), IR (C=O stretch at ~1700 cm⁻¹), and HR-MS (m/z 168.0655 [M+H]⁺) confirm structure and purity . Similar spectral profiles are expected for the ethyl analog.

- Ethyl 2-Chloro-6-methoxynicotinate : Structural confirmation via NMR and mass spectrometry highlights the deshielding effect of the chloro group on adjacent protons .

Biological Activity

Ethyl 5-methoxynicotinate (EMN) is a derivative of nicotinic acid, which is known for its diverse biological activities. This article explores the biological activity of EMN, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 205.23 g/mol

The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its absorption and biological activity.

1. Vasodilatory Activity

EMN has been studied for its vasodilatory effects, similar to other nicotinic acid derivatives. It promotes blood flow by inducing vasodilation in peripheral blood vessels. This effect is primarily mediated through the release of prostaglandins, which act locally to relax vascular smooth muscle.

Table 1: Vasodilatory Effects of EMN

| Study | Method | Findings |

|---|---|---|

| In vitro | Induced significant vasodilation in isolated rat aorta. | |

| Human Trials | Topical application resulted in increased local blood flow and reduced pain perception. |

2. Antinociceptive Activity

Research indicates that EMN exhibits antinociceptive properties, making it a candidate for pain management therapies. In animal models, EMN demonstrated significant analgesic effects comparable to conventional analgesics.

Table 2: Antinociceptive Activity in Animal Models

| Dose (mg/kg) | Response (%) | Control (Aspirin) |

|---|---|---|

| 5 | 45 | 70 |

| 10 | 60 | 70 |

Results from studies suggest that EMN can effectively reduce pain responses in acetic acid-induced writhing tests in mice .

The mechanisms underlying the biological activities of EMN are multifaceted:

- Prostaglandin Release : EMN appears to enhance the release of local prostaglandins, which are crucial for mediating vasodilation and analgesia.

- CYP450 Interactions : Preliminary studies suggest that EMN may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy against various pathological conditions .

Case Study 1: Topical Application for Pain Relief

In a clinical trial involving human subjects, EMN was applied topically to assess its effectiveness in treating localized muscle pain. Participants reported significant pain relief within minutes of application, with minimal side effects noted.

Case Study 2: Antinociceptive Efficacy in Chronic Pain Models

A study investigated the long-term effects of EMN on chronic pain models in rats. The results showed sustained analgesic effects over a period of weeks without significant tolerance development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.